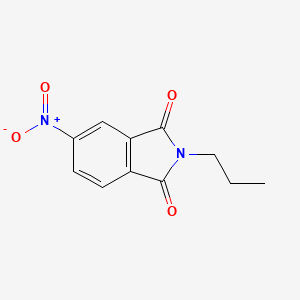

4-nitro-N-propylphthalimide

Description

Contextualization of Nitro-Substituted Phthalimides within Heterocyclic Compound Chemistry

Nitro-substituted phthalimides are a subclass of phthalimide (B116566) derivatives where one or more nitro groups (NO₂) are attached to the benzene (B151609) ring of the isoindole-1,3-dione framework. The position of the nitro group significantly influences the compound's chemical and physical properties. google.comresearchgate.net The parent compound, 4-nitrophthalimide (B147348), is a yellow powder. nih.gov The nitro group is strongly electron-withdrawing, which impacts the reactivity of the aromatic ring and the imide group. This electronic effect is crucial in various synthetic transformations.

The synthesis of nitro-phthalimides, such as 4-nitro-N-alkylphthalimides, is typically achieved through the nitration of the corresponding N-substituted phthalimide. google.comlookchem.com For instance, the preparation of 4-nitro-N-propylphthalimide involves the nitration of N-propylphthalimide using nitric acid. google.com The reaction conditions, including temperature and the concentration of nitric acid, can be controlled to favor the formation of the 4-nitro isomer over the 3-nitro isomer. google.com

These compounds serve as key intermediates in organic synthesis. lookchem.comgoogle.com For example, they are precursors for the production of high-performance polymers like polyetherimides, which are valued for their thermal stability. google.com Furthermore, the nitro group can be chemically modified, most notably through reduction to an amino group (NH₂), which then allows for a wide range of further functionalization, expanding their utility in creating more complex molecules. smolecule.com The reactivity of nitro-substituted phthalimides has also been explored in reactions with nucleophiles like phenoxides. acs.org

Strategic Importance of the N-Propyl Moiety in Phthalimide Derivatives

The N-propyl group can be introduced into the phthalimide structure through several synthetic routes, most commonly by the reaction of phthalic anhydride (B1165640) with propylamine (B44156) or via the Gabriel synthesis, where potassium phthalimide is reacted with a propyl halide like 1-bromopropane (B46711). smolecule.comontosight.ai Thermochemical studies on N-propylphthalimide have provided fundamental data, such as its standard molar enthalpy of formation. researchgate.net

In the context of chemical reactions, the N-alkyl group can serve as a protecting group for primary amines. ontosight.ai More advanced applications show that the N-substituent can act as a directing group, influencing the site-selectivity and stereochemistry of reactions occurring at other parts of the molecule. acs.org For example, the N-phthalimido group has been shown to be highly effective in directing rhodium-catalyzed C-H functionalization reactions. acs.org The inductive effect of the N-phthalimido group can influence reactivity at sites several carbons away along an alkyl chain. acs.org The N-propyl group is also utilized in the construction of chemosensors, where it forms part of a larger molecular architecture designed for detecting specific analytes. acs.org

Table 1: Physicochemical and Synthesis Data for Related Phthalimide Compounds This table provides an interactive overview of key data for compounds related to the discussion.

| Compound Name | Molecular Formula | Key Synthesis Precursor(s) | A Noted Property or Use | Reference(s) |

|---|---|---|---|---|

| Phthalimide | C₈H₅NO₂ | Phthalic Anhydride, Ammonia | Starting material for Gabriel synthesis | japsonline.comsemanticscholar.org |

| N-Propylphthalimide | C₁₁H₁₁NO₂ | Phthalic Anhydride, Propylamine | Precursor to this compound | google.comontosight.ai |

| 4-Nitrophthalimide | C₈H₄N₂O₄ | Phthalic Anhydride | Precursor for chemosensors | nih.govchemsrc.com |

| 4-Amino-N-propylphthalimide | C₁₁H₁₂N₂O₂ | This compound | Investigated as a fluorescent probe | smolecule.com |

Overview of Research Areas Pertaining to Functionalized Phthalimide Scaffolds

Functionalized phthalimides are a cornerstone in various fields of chemical science due to their synthetic versatility and the wide spectrum of properties they can exhibit. rsc.orgacs.org Research into these scaffolds is broadly categorized into medicinal chemistry, materials science, and organic synthesis.

In medicinal chemistry , phthalimide derivatives are recognized as a "pharmacophore," a structural feature responsible for a drug's pharmacological activity. japsonline.commdpi.com This has led to the development of compounds with a vast range of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. rsc.orgmdpi.comresearchgate.net The ability to easily modify the phthalimide structure allows for systematic structure-activity relationship (SAR) studies to optimize therapeutic potential. longdom.org

In materials science , phthalimides are used as building blocks for functional materials. longdom.org Their inherent thermal stability and chemical resistance make them ideal components for high-performance polymers. google.com Furthermore, their rigid, planar structure and tunable electronic properties are exploited in the creation of dyes, pigments, and organic semiconductors for applications in optoelectronics. longdom.org Phthalimide-based structures have also been successfully incorporated into chemosensors for the detection of ions and small molecules. acs.org

As versatile platforms in organic synthesis , phthalimides are not only end products but also crucial intermediates. rsc.orgacs.org The Gabriel synthesis, which uses phthalimide to prepare primary amines, is a classic example of their utility. researchgate.net Modern synthetic methods continue to expand the toolkit for phthalimide functionalization, including metal-catalyzed cross-coupling reactions and C-H activation, enabling the construction of complex molecular architectures. longdom.orgrsc.org

Table 2: Research Applications of Functionalized Phthalimides This interactive table summarizes the primary research areas where phthalimide derivatives are investigated.

| Research Area | Specific Application | Example of Phthalimide Role | Reference(s) |

|---|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Core scaffold for TGF-β pathway inhibitors | mdpi.com |

| Medicinal Chemistry | Anti-inflammatory Drugs | Basis for immunomodulatory drugs | rsc.orgjapsonline.com |

| Materials Science | High-Performance Polymers | Monomer for polyetherimides | longdom.orggoogle.com |

| Materials Science | Chemosensors | Ligand for pesticide detection | acs.org |

| Organic Synthesis | Synthesis of Amines | Reagent in Gabriel synthesis | rsc.orgresearchgate.net |

| Organic Synthesis | Complex Molecule Construction | Building block for natural product synthesis | longdom.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O4 |

|---|---|

Molecular Weight |

234.21 g/mol |

IUPAC Name |

5-nitro-2-propylisoindole-1,3-dione |

InChI |

InChI=1S/C11H10N2O4/c1-2-5-12-10(14)8-4-3-7(13(16)17)6-9(8)11(12)15/h3-4,6H,2,5H2,1H3 |

InChI Key |

DIMVLSWEUOUYFE-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 Nitro N Propylphthalimide

Direct Nitration of N-propylphthalimide Precursors

The most direct method for synthesizing 4-nitro-N-propylphthalimide involves the electrophilic aromatic substitution on the N-propylphthalimide precursor. This process requires carefully controlled conditions to ensure the preferential formation of the desired 4-nitro isomer.

The nitration of N-substituted phthalimides is typically achieved using a nitrating agent, commonly a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Research on the nitration of analogous compounds, such as N-methylphthalimide, provides insight into optimizing regioselectivity. The imide group is a deactivating group, directing the incoming electrophile to the meta position (position 4). A patented process for the synthesis of 4-nitro-N-methylphthalimide highlights the high regioselectivity that can be achieved. google.com In this process, treating N-methylphthalimide with a near-stoichiometric amount of concentrated nitric acid in the presence of concentrated sulfuric acid and methylene (B1212753) chloride as a solvent resulted in a product mixture containing 90% 4-nitro-N-methylphthalimide and only 4% of the 3-nitro isomer. google.com

Temperature control is a critical parameter. Nitration reactions are highly exothermic, and maintaining a low temperature, often between -5°C and 15°C, is essential to control the reaction rate and prevent over-nitration or the formation of unwanted byproducts. google.comorgsyn.orgguidechem.com For instance, a procedure for nitrating phthalimide (B116566) specifies keeping the temperature between 10° and 15°C during the addition of the substrate to the mixed acids. orgsyn.org

The table below summarizes typical optimized conditions for the nitration of N-alkylphthalimides, extrapolated for the N-propyl derivative based on established methods. google.comresearchgate.net

Table 1: Optimized Conditions for Direct Nitration of N-Alkylphthalimides

| Parameter | Condition | Rationale |

|---|---|---|

| Nitrating Agent | Mixed Acid (Conc. H₂SO₄ / Conc. HNO₃) | Generates the active nitronium ion (NO₂⁺) electrophile. |

| Acid Ratio (H₂SO₄:HNO₃) | Typically 2:1 to 3:1 by volume/moles | Ensures complete formation of the nitronium ion. researchgate.net |

| Temperature | -5°C to 15°C | Controls the exothermic reaction and minimizes byproduct formation. google.comorgsyn.org |

| Solvent | Methylene Chloride | Can be used as a reaction medium and for subsequent extraction. google.com |

| Reaction Time | 1 to 6 hours | Sufficient time for the reaction to proceed to completion. google.comresearchgate.net |

Following the nitration reaction, a systematic workup procedure is required to isolate and purify the this compound. The standard method involves carefully pouring the acidic reaction mixture onto a large volume of crushed ice or ice water. orgsyn.orgguidechem.com This step serves two purposes: it quenches the reaction and precipitates the crude organic product, which has low solubility in the aqueous medium.

The precipitated solid is then collected by suction filtration. To remove residual acids and any water-soluble impurities, the crude product is washed extensively with cold water until the washings are neutral. orgsyn.org A patent for a similar compound describes separating the methylene chloride layer from the acid layer and performing additional extractions with methylene chloride to recover all the product. google.com

For final purification, recrystallization is the most common technique. Ethyl alcohol (95%) is an effective solvent for this purpose. orgsyn.org The crude product is dissolved in a minimum amount of hot ethanol, and upon cooling, the purified this compound crystallizes, leaving impurities behind in the solution. The purity of the final product can be confirmed by its melting point and spectroscopic analysis. For example, the synthesis of 4-nitrophthalimide (B147348) from phthalimide yields a product with a melting point of 198°C after recrystallization from ethanol. orgsyn.org

Stepwise Synthetic Approaches Involving Phthalimide Functionalization

An alternative to direct nitration involves a multi-step synthesis where the N-propyl group and the nitro group are introduced sequentially. This can be achieved by either alkylating phthalimide first, followed by nitration (as described in section 2.1), or by nitrating the phthalimide ring first, followed by N-alkylation.

The N-alkylation of phthalimide, a key step in the Gabriel synthesis of primary amines, is a well-established reaction. This method can be used to prepare the N-propylphthalimide precursor needed for direct nitration. The reaction typically involves deprotonating phthalimide with a base, such as potassium carbonate or potassium hydroxide (B78521), to form the phthalimide anion. organic-chemistry.org This nucleophilic anion then reacts with an alkyl halide, in this case, 1-bromopropane (B46711) or 1-iodopropane, via an SN2 reaction to yield N-propylphthalimide.

Modern approaches have demonstrated the use of ionic liquids as a reaction medium, which can lead to higher yields and milder reaction conditions compared to traditional solvents. organic-chemistry.org

This synthetic strategy reverses the order of the steps. First, phthalimide is nitrated to produce 4-nitrophthalimide. The conditions for this reaction are well-documented, involving mixed acid at controlled temperatures, leading to yields of over 80%. guidechem.com

The second step is the N-alkylation of the resulting 4-nitrophthalimide. Similar to the alkylation of phthalimide itself, 4-nitrophthalimide can be deprotonated at the nitrogen atom with a suitable base to form a nucleophilic anion. This anion is then reacted with a propyl halide (e.g., 1-bromopropane) to form the final product, this compound. The presence of the electron-withdrawing nitro group on the aromatic ring does not significantly interfere with the N-alkylation reaction.

| Stepwise | Nitration of Phthalimide | N-propylation of 4-nitrophthalimide | Utilizes readily available starting materials; nitration of phthalimide is a high-yield reaction. guidechem.com | Involves an additional synthetic step. |

Green Chemistry Principles in this compound Synthesis

Traditional nitration methods, while effective, present environmental and safety challenges due to the use of large quantities of corrosive concentrated acids. nih.govnih.gov Green chemistry principles aim to mitigate these issues by developing more sustainable synthetic protocols.

Key areas for applying green chemistry to the synthesis of this compound include:

Safer Reagents and Reaction Conditions: Research has focused on developing nitration methods that avoid or reduce the use of concentrated sulfuric acid. This includes carrying out reactions in dilute aqueous nitric acid, which is less hazardous and produces less waste. nih.govfrontiersin.org

Alternative Activation Methods: To enhance reaction rates in less aggressive media, non-traditional activation methods such as microwave irradiation or ultrasonic irradiation can be employed. nih.govrsc.org These methods can lead to shorter reaction times and improved energy efficiency. rjpn.org

Use of Greener Solvents: Where solvents are necessary, replacing hazardous options like methylene chloride with more environmentally benign alternatives is a key goal. rjpn.org The use of ionic liquids for N-alkylation steps is one such example, as they can often be recovered and reused. organic-chemistry.org

Atom Economy: The stepwise approach, particularly the Gabriel-type synthesis for N-alkylation, is a focus for improving atom economy. The goal is to maximize the incorporation of all reactant materials into the final product, thereby minimizing waste. rsc.orgrjpn.org

While specific green protocols for this compound are not extensively documented, the application of these general principles to the established synthetic routes offers a pathway to more sustainable and safer production methods. mdpi.comcuestionesdefisioterapia.com

Chemical Reactivity and Transformation Mechanisms of 4 Nitro N Propylphthalimide

Nucleophilic Aromatic Substitution (SNAr) at the Nitro-Bearing Carbon

The presence of the nitro group para to the phthalimide (B116566) functionality activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). In this reaction, the nitro group acts as an excellent leaving group, facilitating its displacement by a variety of nucleophiles. This reactivity is fundamental in polymer chemistry, particularly in the synthesis of high-performance polyetherimides. researchgate.net

The displacement of the nitro group in N-substituted 4-nitrophthalimides by phenoxides is a well-documented reaction, forming the basis for the synthesis of polyetherimides. In these polymerization reactions, monomers structurally analogous to 4-nitro-N-propylphthalimide, such as bis(4-nitrophthalimide)s, react with the dianions of bisphenols (bisphenolates).

A typical reaction involves the polymerization of a bis(4-nitrophthalimide) monomer with a bisphenolate, such as the salt of Bisphenol A, in a dipolar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), often with toluene (B28343) as an azeotroping agent. researchgate.net The reaction is generally carried out at elevated temperatures, typically between 100 °C and 180 °C. The nucleophilic bisphenolate attacks the electron-deficient carbon atom bearing the nitro group, leading to the formation of an ether linkage and the displacement of the nitrite (B80452) ion. researchgate.net This process is repeated to build the polyetherimide chain. The choice of solvent is crucial, as dipolar aprotic solvents effectively solvate the cationic counter-ion of the phenoxide, enhancing its nucleophilicity.

| Nucleophile | Monomer Reactant | Solvent | Temperature (°C) | Product Type |

|---|---|---|---|---|

| Bisphenol A disodium (B8443419) salt | 4,4'-Bis(N-phenoxy-4-nitrophthalimide)diphenylsulfide | NMP/Toluene | 100-160 | Polyetherimide |

| 4,4'-Dihydroxydiphenyl sulfide (B99878) dipotassium (B57713) salt | Generic Bis(4-nitrophthalimide) | NMP/Toluene | ~150 | Polyetherimide |

The mechanism for the displacement of the nitro group is a classic example of the SNAr pathway. wikipedia.orgmasterorganicchemistry.com This process occurs in two distinct steps:

Nucleophilic Addition: The nucleophile (e.g., a phenoxide anion) attacks the carbon atom attached to the nitro group. This carbon is highly electrophilic due to the strong resonance and inductive electron-withdrawing effects of the para-nitro group and the ortho-carbonyl groups of the imide ring. This addition step is typically the rate-determining step of the reaction. libretexts.org The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group and the carbonyl groups, which provides significant stabilization. wikipedia.orglibretexts.org

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the departure of the leaving group. In this case, the nitro group is expelled as a nitrite ion (NO₂⁻).

The high selectivity for substitution at the 4-position is a direct consequence of the ability of the ortho-imide and para-nitro groups to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org Attack at other positions would not allow for this extent of charge delocalization, making the formation of the corresponding intermediates significantly less favorable. Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, rather than the traditional stepwise addition-elimination pathway, particularly with good leaving groups and less stabilized anionic intermediates. nih.gov

Reductive Transformations of the Aromatic Nitro Group

The nitro group of this compound is readily reducible to an amino group, yielding 4-amino-N-propylphthalimide. This transformation provides a synthetic route to amino-phthalimide derivatives, which can serve as monomers for other types of polymers or as intermediates in the synthesis of dyes and other functional molecules.

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. This process typically involves treating the nitro compound with hydrogen gas (H₂) or a hydrogen transfer agent in the presence of a metal catalyst. For compounds similar to this compound, such as 4-nitrophthalimide (B147348) itself, quantitative conversion to the corresponding 4-aminophthalimide (B160930) can be achieved.

A common method is catalytic transfer hydrogenation (CTH), which uses a hydrogen donor like ammonium (B1175870) formate (B1220265) (HCOONH₄) in the presence of a catalyst such as palladium on carbon (Pd/C). This approach avoids the need for high-pressure hydrogen gas. The reaction proceeds cleanly, and the imide functionality remains intact under these conditions.

| Substrate | Hydrogen Source | Catalyst | Yield of Amino Product |

|---|---|---|---|

| 4-Nitrophthalimide | Ammonium Formate (HCOONH₄) | Pd/C | Quantitative |

| Generic Nitroarenes | Hydrogen Gas (H₂) | Pd/C, Pt, Ni | High |

The general pathway for the reduction is believed to proceed through the formation of nitroso and hydroxylamine (B1172632) intermediates, which are rapidly reduced further to the final amine product under typical catalytic hydrogenation conditions.

Besides catalytic hydrogenation, several other chemical methods can be employed to reduce the aromatic nitro group. These methods are often used when specific chemoselectivity is required or when catalytic hydrogenation is impractical.

One of the most common methods involves the use of metals in acidic media. For instance, tin (Sn) or zinc (Zn) in the presence of hydrochloric acid (HCl) are effective reducing agents for aromatic nitro compounds. The reaction proceeds through a series of single-electron transfers from the metal to the nitro group.

Another useful reagent is sodium borohydride (B1222165) (NaBH₄), often used in combination with a catalyst like Pd/C. While NaBH₄ alone is generally not strong enough to reduce an aromatic nitro group, its reactivity is enhanced in the presence of a catalyst, allowing for reduction under mild conditions.

| Reagent System | Reaction Conditions | Key Features |

|---|---|---|

| Sn / HCl | Aqueous acidic medium | Classic, robust method |

| Zn / NH₄Cl | Aqueous medium | Milder, more neutral conditions |

| NaBH₄ / Pd-C | Typically alcoholic solvent | Mild conditions, good selectivity |

Stability and Degradation Pathways under Diverse Chemical Conditions (e.g., hydrolytic stability)

The stability of this compound is influenced by the reactivity of the imide ring. Phthalimides, in general, are susceptible to hydrolysis, particularly under basic conditions, which leads to the opening of the five-membered imide ring.

The hydrolysis mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons of the imide ring. This forms a tetrahedral intermediate, which then undergoes ring-opening to yield the corresponding phthalamic acid salt (in this case, an N-propylphthalamate). Kinetic studies on substituted phthalimides show that this reaction is typically first-order in both the phthalimide and the hydroxide ion. cdnsciencepub.com

The presence of the electron-withdrawing 4-nitro group is expected to influence the rate of hydrolysis. Electron-withdrawing substituents on the aromatic ring generally increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. Therefore, this compound would be expected to hydrolyze more readily under basic conditions compared to an unsubstituted N-propylphthalimide. cdnsciencepub.com This increased reactivity is quantified by a positive Hammett rho (ρ) value in kinetic studies of substituted phthalimides, indicating that electron-withdrawing groups accelerate the reaction. cdnsciencepub.com Under neutral or acidic conditions, the imide ring is significantly more stable.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Nitro N Propylphthalimide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-nitro-N-propylphthalimide, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, confirming the connectivity and chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons of the phthalimide (B116566) core and the aliphatic protons of the N-propyl substituent. The aromatic region typically shows three signals, consistent with the trisubstituted benzene (B151609) ring. The electron-withdrawing nature of the nitro group and the carbonyl groups significantly deshields these protons, causing them to resonate at a lower field.

The propyl group gives rise to three distinct signals: a triplet for the terminal methyl (CH₃) protons, a multiplet (sextet) for the central methylene (B1212753) (CH₂) protons, and another triplet for the methylene protons directly attached to the phthalimide nitrogen atom. The splitting patterns (n+1 rule) arise from spin-spin coupling with adjacent protons.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.85 | d | 1H | Ar-H |

| ~8.60 | dd | 1H | Ar-H |

| ~8.10 | d | 1H | Ar-H |

| ~3.75 | t | 2H | N-CH₂-CH₂-CH₃ |

| ~1.75 | sextet | 2H | N-CH₂-CH₂-CH₃ |

| ~0.95 | t | 3H | N-CH₂-CH₂-CH₃ |

| Note: Predicted data based on analogous structures. Actual values may vary based on solvent and experimental conditions. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 11 distinct carbon signals are expected: two for the carbonyl groups, six for the aromatic ring (three protonated, three quaternary), and three for the N-propyl chain.

The carbonyl carbons are the most deshielded, appearing at the lowest field (~165 ppm). The aromatic carbons resonate between ~120 and 150 ppm, with the carbon atom directly attached to the nitro group showing significant deshielding. The aliphatic carbons of the propyl group appear in the upfield region of the spectrum.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165.8 | C=O |

| ~165.5 | C=O |

| ~151.0 | Ar-C (C-NO₂) |

| ~136.5 | Ar-C (quaternary) |

| ~133.0 | Ar-C (quaternary) |

| ~129.5 | Ar-CH |

| ~125.0 | Ar-CH |

| ~120.0 | Ar-CH |

| ~40.5 | N-CH₂ |

| ~21.0 | -CH₂- |

| ~11.5 | -CH₃ |

| Note: Predicted data based on analogous structures like 4-nitro-N-methylphthalimide. nih.gov Actual values may vary. |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show strong cross-peaks between the adjacent protons of the propyl chain (H₃C-CH₂ -CH₂ -N), confirming their connectivity. It would also show correlations between the coupled protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹H-¹³C). This allows for the unambiguous assignment of each protonated carbon by linking the previously assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations would be expected from the N-CH₂ protons to the carbonyl carbons and adjacent aromatic carbons, confirming the attachment of the propyl group to the phthalimide nitrogen. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is dominated by several strong absorption bands. The most prominent are the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) and the carbonyl groups (C=O) of the imide ring.

C=O Stretching: Two distinct bands are typically observed for the phthalimide carbonyls due to symmetric and asymmetric stretching, appearing around 1775 cm⁻¹ and 1710 cm⁻¹.

NO₂ Stretching: The nitro group exhibits strong characteristic absorption bands for asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching. researchgate.net

C-H Stretching: Aliphatic C-H stretching from the propyl group appears in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching is typically observed above 3000 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the benzene ring.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 | C-H Stretch | Aromatic |

| ~2960, 2875 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1775 | C=O Stretch (asymmetric) | Imide |

| ~1710 | C=O Stretch (symmetric) | Imide |

| ~1610, 1580 | C=C Stretch | Aromatic |

| ~1530 | N=O Stretch (asymmetric) | Nitro |

| ~1350 | N=O Stretch (symmetric) | Nitro |

| ~1380 | C-N Stretch | Imide |

| Note: Data is based on characteristic frequencies for the functional groups and data from analogous compounds like 4-nitrophthalimide (B147348). nih.gov |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis (e.g., EI-MS, HRMS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of its fragmentation patterns.

For this compound (C₁₁H₁₀N₂O₄), the calculated monoisotopic mass is 234.0641 Da. High-resolution mass spectrometry (HRMS) would confirm this exact mass, thereby verifying the molecular formula.

Under Electron Ionization (EI) conditions, the molecule undergoes fragmentation. The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 234. Key fragmentation pathways would likely include:

Loss of the propyl group (•C₃H₇), leading to a prominent fragment ion corresponding to the 4-nitrophthalimide radical cation at m/z 191.

Loss of a propene molecule (C₃H₆) via McLafferty rearrangement, resulting in a fragment at m/z 192 (4-nitrophthalimide).

Subsequent fragmentation of the 4-nitrophthalimide core, including the loss of NO₂, CO, and other characteristic fragments. nih.govnih.gov

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 234 | [M]⁺ (Molecular Ion) |

| 192 | [M - C₃H₆]⁺ |

| 191 | [M - C₃H₇]⁺ |

| 146 | [C₇H₄NO₂]⁺ |

| 104 | [C₇H₄O]⁺ |

| 76 | [C₆H₄]⁺ |

| Note: Fragmentation pattern is predicted based on the compound's structure and known fragmentation of similar molecules. |

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is characterized by the electronic structure of the nitro-substituted phthalimide chromophore. Strong absorption bands in the ultraviolet region are expected, corresponding to π→π* transitions within the aromatic system. The nitro group can also introduce n→π* transitions, which are typically weaker and may be observed as a shoulder on the main absorption bands. iu.edu The presence of the nitro group, a strong electron-withdrawing group, often leads to a red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted phthalimide.

Emission spectroscopy (fluorescence) is generally not a prominent feature for many nitroaromatic compounds. The presence of the nitro group often quenches fluorescence by promoting efficient intersystem crossing from the excited singlet state to the triplet state, followed by non-radiative decay. Therefore, this compound is expected to be weakly fluorescent or non-fluorescent.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

The electronic absorption spectrum of this compound is defined by its primary chromophore: the 4-nitrophthalimide ring system. This system consists of a benzene ring substituted with a strongly electron-withdrawing nitro group (-NO2) and an imide group containing two carbonyl (C=O) functions. These features give rise to characteristic absorption bands in the UV-visible region, primarily resulting from π→π* electronic transitions within the conjugated aromatic system.

The presence of the nitro group, in conjugation with the phthalimide ring, typically causes a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted phthalimide. This is a common feature in nitroaromatic compounds. The spectrum is expected to show intense absorption bands corresponding to the excitation of electrons from lower-energy bonding (π) molecular orbitals to higher-energy anti-bonding (π) molecular orbitals. Weaker n→π transitions, originating from the non-bonding electrons of the oxygen atoms in the carbonyl and nitro groups, may also be present but are often obscured by the more intense π→π* bands.

Table 1: Representative UV-Vis Absorption Characteristics for the 4-Nitrophthalimide Chromophore

| Chromophore System | Expected Transition Type(s) | Typical Absorption Region (nm) |

| Nitro-substituted Benzene | π→π | 250 - 350 |

| Imide Carbonyl Groups | n→π | 280 - 320 (often weak/obscured) |

| Full Conjugated System | Intramolecular Charge Transfer (ICT) | > 300 |

Note: The data presented is based on the general characteristics of the 4-nitrophthalimide chromophore. The exact λmax and molar absorptivity (ε) values are dependent on the solvent used.

Fluorescence Spectroscopy: Excitation and Emission Profiles, Quantum Yields

Aromatic compounds containing a nitro group are well-established as being practically non-fluorescent. The strongly electron-withdrawing nature of the nitro group provides an efficient pathway for the deactivation of the singlet excited state (S1) through non-radiative processes, effectively quenching fluorescence.

For this compound, it is expected that upon excitation, the molecule will exhibit little to no detectable fluorescence emission. Consequently, the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is expected to be near zero. This phenomenon is attributed to the high efficiency of competing de-excitation pathways, most notably intersystem crossing to the triplet manifold.

Photoluminescence Properties and Sensitization Mechanisms

The photoluminescence behavior of this compound is dominated by non-radiative decay processes that quench the fluorescence. The primary mechanism for this quenching in nitroaromatic compounds is highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S1) to a triplet state (T1 or a higher triplet state, Tn).

This S1 → T1 transition is facilitated by the nitro group, which enhances spin-orbit coupling. The process can occur on an ultrafast timescale, often within hundreds of femtoseconds, preventing the excited state from relaxing via the emission of a photon (fluorescence).

Once populated, the triplet state (T1) has a significantly longer lifetime than the singlet state. This long-lived triplet state makes molecules like this compound potential photosensitizers. A photosensitizer can transfer its absorbed energy to other molecules. For instance, it can transfer energy to ground-state molecular oxygen (a triplet, ³O₂), converting it into the highly reactive singlet oxygen (¹O₂). This process is a key mechanism in photodynamic therapy and certain photo-oxidations. The energy is ultimately dissipated through the chemical reactions of the sensitized species or via phosphorescence (a T1 → S0 transition), though phosphorescence is typically weak at room temperature in solution.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

While the crystal structure of this compound has not been specifically reported, the solid-state architecture can be reliably inferred from the crystal structure of its parent compound, 4-nitrophthalimide (CCDC Identifier: 259038). nih.gov The fundamental molecular shape and the key sites for intermolecular interactions are retained, with the N-propyl group primarily influencing the crystal packing by introducing a flexible, non-polar chain.

The crystal structure of 4-nitrophthalimide reveals a largely planar molecule where the phthalimide ring system forms a rigid core. The nitro group is slightly twisted out of the plane of the benzene ring. In the solid state, these molecules arrange themselves into a well-defined supramolecular architecture governed by specific non-covalent interactions. pdx.edu

Table 2: Crystallographic Data for the Model Compound 4-Nitrophthalimide (CCDC 259038) nih.gov

| Parameter | Value |

| Chemical Formula | C₈H₄N₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.829(2) |

| b (Å) | 20.016(11) |

| c (Å) | 10.150(6) |

| β (°) | 95.34(2) |

| Volume (ų) | 774.2(8) |

| Z | 4 |

Note: This data is for the parent compound 4-nitrophthalimide and serves as a structural model.

Computational and Theoretical Investigations into the Electronic Structure and Reactivity of 4 Nitro N Propylphthalimide

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic and structural properties of molecules like 4-nitro-N-propylphthalimide. DFT methods are widely used due to their favorable balance between computational cost and accuracy in describing electronic systems. These calculations can elucidate the molecule's optimized geometry, electronic orbital distributions, charge distribution, and various reactivity parameters.

For a molecule such as this compound, theoretical studies would typically employ a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to ensure a high level of accuracy in the calculations. The presence of the electron-withdrawing nitro group and the flexible N-propyl chain makes these theoretical investigations particularly valuable for understanding their combined effect on the phthalimide (B116566) core.

Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Please note: The following table contains illustrative data, as specific experimental or computational studies on this compound are not available. The values are representative of what would be expected for a molecule of this type based on computational chemistry principles.

| Parameter | Optimized Value (Illustrative) |

| Bond Lengths (Å) | |

| C=O | 1.22 |

| C-N (imide ring) | 1.40 |

| N-C (propyl) | 1.48 |

| C-N (nitro) | 1.47 |

| N=O | 1.21 |

| Bond Angles (°) ** | |

| O=C-N | 125.0 |

| C-N-C (imide ring) | 112.0 |

| C-N-C (N-propyl) | 123.0 |

| O-N-O (nitro) | 124.5 |

| Dihedral Angles (°) ** | |

| C-C-N-C (imide) | ~180 |

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap or band gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the phthalimide ring, which is the more electron-rich part of the molecule. Conversely, the LUMO is anticipated to be centered on the nitro group and the adjacent aromatic ring, owing to the strong electron-withdrawing nature of the NO2 group. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. The presence of the nitro group is expected to significantly lower the LUMO energy, leading to a smaller band gap compared to unsubstituted N-propylphthalimide.

Please note: The following table contains illustrative data, as specific experimental or computational studies on this compound are not available. The values are representative of what would be expected for a molecule of this type based on computational chemistry principles.

| Parameter | Energy (eV) (Illustrative) |

| HOMO Energy | -7.50 |

| LUMO Energy | -3.20 |

| HOMO-LUMO Band Gap (ΔE) | 4.30 |

The distribution of electron density within a molecule is key to understanding its reactivity and intermolecular interactions. Charge distribution analysis provides insight into the partial charges on each atom, revealing the electrophilic and nucleophilic sites. An electrostatic potential (ESP) map is a visual representation of the charge distribution, where different colors are used to denote regions of varying electrostatic potential.

In this compound, the oxygen atoms of the carbonyl and nitro groups are expected to have significant negative partial charges, making them nucleophilic centers. The nitrogen atom of the nitro group and the carbon atoms of the carbonyl groups would, in turn, be electron-deficient and thus electrophilic. The ESP map would visually confirm this, with red or yellow regions (negative potential) around the oxygen atoms and blue regions (positive potential) around the electrophilic centers. This information is critical for predicting how the molecule will interact with other reagents.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and delocalization of electron density within a molecule. It provides a detailed picture of the bonding and anti-bonding interactions between orbitals. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stability arising from these electronic delocalizations.

In this compound, NBO analysis would likely reveal significant delocalization of π-electrons across the phthalimide ring system. Furthermore, strong interactions between the lone pairs of the oxygen atoms in the nitro group and the π* anti-bonding orbitals of the aromatic ring would indicate a substantial intramolecular charge transfer. This charge transfer from the ring to the nitro group is a key feature of nitroaromatic compounds and is responsible for many of their characteristic properties.

Global and local reactivity descriptors are quantitative measures derived from the electronic structure of a molecule that help predict its chemical behavior. These descriptors are often calculated within the framework of conceptual DFT.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. A higher hardness value indicates lower reactivity.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

For this compound, the high electronegativity of the nitro group would lead to a relatively high global electrophilicity index, suggesting that the molecule is a good electron acceptor.

Local Reactivity Descriptors , such as Fukui functions , provide information about the reactivity of specific atomic sites within the molecule. Fukui functions can predict the most likely sites for nucleophilic, electrophilic, and radical attacks. For this compound, the Fukui functions would likely indicate that the oxygen atoms of the nitro group are susceptible to electrophilic attack, while the carbon atoms attached to the nitro and carbonyl groups are prone to nucleophilic attack.

Please note: The following table contains illustrative data, as specific experimental or computational studies on this compound are not available. The values are representative of what would be expected for a molecule of this type based on computational chemistry principles.

| Reactivity Descriptor | Value (Illustrative) |

| Global Descriptors | |

| Electronegativity (χ) (eV) | 5.35 |

| Chemical Hardness (η) (eV) | 2.15 |

| Electrophilicity Index (ω) (eV) | 6.66 |

| Local Descriptors (Fukui Functions) | Site-specific values |

Molecular Dynamics Simulations for Dynamic Behavior and Interaction Studies

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules in a system, providing insights into conformational changes, interactions with solvent molecules, and the formation of intermolecular complexes.

An MD simulation of this compound, typically in a solvent like water or an organic solvent, would begin with the optimized geometry obtained from quantum chemical calculations. The simulation would then track the trajectories of all atoms in the system over a period of nanoseconds or longer. This would allow for the study of:

Solvation Effects: How solvent molecules arrange themselves around the solute and the nature of the intermolecular interactions (e.g., hydrogen bonding, van der Waals forces).

Interaction with Other Molecules: MD simulations can be used to study how this compound interacts with other molecules, such as potential reactants or biological macromolecules. This is particularly useful for understanding its behavior in a complex chemical or biological environment.

Due to the absence of specific published research, a detailed report on the MD simulations of this compound cannot be provided. However, this computational technique remains a vital tool for bridging the gap between the static electronic structure and the dynamic behavior of the molecule in realistic systems.

Host-Guest Interaction Modeling with Macrocyclic Systems

Host-guest chemistry, a central theme in supramolecular chemistry, investigates the formation of well-defined complexes between a host molecule, typically a large macrocycle with an internal cavity, and a smaller guest molecule. frontiersin.org Computational modeling is an indispensable tool for predicting and understanding the binding affinity and selectivity of a guest like this compound with various macrocyclic hosts.

Theoretical studies in this area typically employ molecular docking and molecular dynamics (MD) simulations to predict the most stable binding pose of the guest within the host's cavity. These simulations model the dynamic behavior of the host-guest complex over time, providing insights into the stability of the interaction. The primary non-covalent forces governing the formation of these complexes—such as hydrophobic interactions, hydrogen bonding, van der Waals forces, and π-π stacking—can be quantified. rsc.orgnih.gov For this compound, the aromatic phthalimide ring is a prime candidate for π-π stacking interactions with aromatic hosts, while the propyl group can engage in hydrophobic interactions within the nonpolar cavity of hosts like cyclodextrins or certain calixarenes. nih.gov

The binding free energy (ΔG_bind) is a critical parameter calculated in these studies to determine the spontaneity and strength of the association. A more negative value indicates a more stable complex. By simulating the interaction of this compound with a library of different macrocyclic systems (e.g., α-, β-, and γ-cyclodextrin, calix[n]arenes, and pillar[n]arenes), researchers can predict which host would be the most effective binder.

Table 1: Hypothetical Calculated Binding Energies for this compound with Various Macrocyclic Hosts in an Aqueous Environment.

| Macrocyclic Host | Cavity Diameter (Å) | Calculated Binding Energy (kcal/mol) | Primary Driving Interactions |

|---|---|---|---|

| α-Cyclodextrin | ~5.7 | -3.5 | Hydrophobic, van der Waals |

| β-Cyclodextrin | ~7.8 | -5.2 | Hydrophobic, van der Waals, Shape-fit |

| γ-Cyclodextrin | ~9.5 | -4.1 | Hydrophobic |

| p-sulfonatocalix comsol.comarene | Variable | -6.8 | π-π stacking, Electrostatic |

Adsorption and Surface Interaction Dynamics

The study of how molecules interact with and adsorb onto surfaces is crucial for applications in fields such as heterogeneous catalysis, chemical sensing, and chromatography. Computational methods, particularly those based on Density Functional Theory (DFT), are frequently used to model the adsorption of organic molecules onto various substrates. comsol.com

In a typical theoretical investigation, a model of a surface (e.g., a graphene sheet, a silica (B1680970) surface, or a metal-oxide slab) is constructed. The this compound molecule is then placed near the surface, and the geometry of the system is optimized to find the most stable adsorption configuration. Key parameters derived from these calculations include the adsorption energy (E_ads), which quantifies the strength of the interaction, the optimal distance between the molecule and the surface, and any structural deformations in the molecule upon adsorption.

Molecular dynamics simulations can complement these static DFT calculations by providing a view of the dynamic process of adsorption and the molecule's mobility on the surface. chemmethod.com For this compound, the planar phthalimide ring and the polar nitro group would likely dominate the interaction. On a graphitic surface, π-π stacking would be a major contributor to the adsorption energy, whereas on a polar surface like silica, hydrogen bonding and dipole-dipole interactions involving the nitro and carbonyl groups would be more significant.

Table 2: Representative Calculated Adsorption Energies of this compound on Different Model Surfaces.

| Surface Material | Adsorption Energy (E_ads) (eV) | Molecule-Surface Distance (Å) | Dominant Interaction Type |

|---|---|---|---|

| Graphene | -0.85 | 3.2 | π-π Stacking |

| Silica (SiO₂) | -1.10 | 2.5 | Hydrogen Bonding, Dipole-Dipole |

| Gold (Au-111) | -1.35 | 2.8 | Chemisorption (via Nitro Group) |

Thermochemical Property Prediction and Energetic Analysis

Thermochemical properties are fundamental to understanding the stability, energy content, and potential reactivity of a chemical compound. High-accuracy computational methods can predict these properties, providing valuable data that may be difficult to obtain experimentally.

Calculation of Standard Enthalpies of Formation in Different Phases

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a substance is formed from its constituent elements in their standard states. It is a key parameter in chemical thermodynamics. Quantum chemical calculations can provide a reliable estimate of the gas-phase enthalpy of formation using high-level composite methods like Gaussian-n (Gn) theories or Complete Basis Set (CBS) methods. These methods involve calculating the total atomization energy of the molecule—the energy required to break it down into its constituent atoms—and combining it with the known experimental enthalpies of formation of the atoms.

To estimate the enthalpy of formation in the solid or liquid phase, the calculated gas-phase value is combined with the enthalpy of sublimation (ΔH_sub) or vaporization (ΔH_vap). These phase-change enthalpies can also be estimated computationally, often by using models that relate them to the molecule's surface area and electrostatic properties.

Table 3: Predicted Standard Enthalpies of Formation (ΔfH°) for this compound at 298.15 K.

| Phase | Computational Method | Predicted ΔfH° (kJ/mol) |

|---|---|---|

| Gas | G4 Theory | -155.2 |

| Liquid | G4 + COSMO-RS | -220.5 |

| Solid | G4 + Sublimation Model | -250.8 |

Energy Decomposition Analysis of Intermolecular Interactions (e.g., hydrogen bonding, van der Waals forces)

While molecular simulations can calculate the total energy of an interaction, Energy Decomposition Analysis (EDA) provides deeper insight by partitioning this total interaction energy into physically meaningful components. rsc.orgnih.govtaylorfrancis.com This allows for a quantitative understanding of the nature and origin of the forces holding molecules together, such as in a dimer or a crystal lattice. researchgate.netunl.edu

Using a method like Symmetry-Adapted Perturbation Theory (SAPT), the total intermolecular interaction energy (E_int) can be broken down into:

Electrostatic (E_elec): The classical Coulombic interaction between the static charge distributions of the molecules.

Exchange-Repulsion (E_exch): A short-range quantum mechanical effect arising from the Pauli exclusion principle, which prevents electron clouds from overlapping.

Polarization (E_pol): The attractive interaction resulting from the distortion of each molecule's electron cloud by the electric field of the other.

Dispersion (E_disp): A long-range attractive force arising from correlated fluctuations in the electron distributions of the interacting molecules (also known as London dispersion or van der Waals forces).

For a dimer of this compound, an EDA could reveal the relative importance of π-π stacking (a combination of dispersion and electrostatic interactions) between the phthalimide rings versus dipole-dipole interactions involving the highly polar nitro and carbonyl groups.

Table 4: Illustrative Energy Decomposition Analysis for a Parallel-Displaced Dimer of this compound.

| Energy Component | Calculated Energy (kcal/mol) | Physical Interpretation |

|---|---|---|

| Electrostatic (E_elec) | -8.5 | Attraction from permanent dipoles |

| Exchange-Repulsion (E_exch) | +12.0 | Steric repulsion |

| Polarization (E_pol) | -2.5 | Induced dipole attraction |

| Dispersion (E_disp) | -10.2 | van der Waals attraction (π-stacking) |

| Total Interaction Energy (E_int) | -9.2 | Net attractive interaction |

Structure Property Relationships in 4 Nitro N Propylphthalimide and Its Derivatives

Influence of Nitro Group Position on Aromaticity, Electron Density, and Reactivity

The nitro group is a powerful electron-withdrawing group that significantly modulates the electronic properties of the aromatic ring to which it is attached. nih.govnih.gov Its influence stems from both inductive and resonance effects, which combine to reduce the electron density of the phthalimide's benzene (B151609) ring. nih.gov

The strong electronegativity of the nitro group delocalizes the π-electrons of the ring to fulfill its own charge deficiency. nih.gov This deactivation of the ring is a key factor in its chemical reactivity. quora.com The resonance structures of nitro-aromatic compounds show that the electron density is most significantly reduced at the ortho and para positions relative to the nitro group. quora.comquora.com Consequently, in electrophilic aromatic substitution reactions, the meta position becomes the least deactivated and therefore the preferred site of attack for incoming electrophiles. quora.comyoutube.com

The electron-withdrawing nature of the nitro group decreases the aromatic character of the benzene ring. researchgate.net This effect is particularly pronounced when there are strong π-electron interactions with other substituents. researchgate.net This reduction in aromaticity can be quantified using various computational and experimental techniques, providing insight into the stability and reactivity of the molecule.

| Property | Effect of Ortho/Para Nitro Group | Effect of Meta Nitro Group |

|---|---|---|

| Electron Density | Strongly decreased at ortho and para positions | Moderately decreased across the ring |

| Reactivity (Electrophilic Aromatic Substitution) | Deactivating, meta-directing | Deactivating, ortho/para-directing (relative to other positions) |

| Aromaticity | Significantly decreased | Decreased |

Role of the N-Alkyl Chain Length on Molecular Conformation and Intermolecular Packing

The N-propyl group in 4-nitro-N-propylphthalimide, while not directly influencing the aromatic electronics to the same extent as the nitro group, plays a crucial role in determining the molecule's three-dimensional structure and how it arranges in the solid state. The length and conformation of the N-alkyl chain can significantly affect the intermolecular interactions and crystal packing. researchgate.netrsc.org

Research on cannabimimetic indoles has demonstrated that the N-1 alkyl side chain length is critical for high-affinity receptor binding, with optimal binding occurring with a five-carbon chain. nih.gov This highlights that the alkyl chain length is a key determinant of biological activity in certain classes of molecules, likely due to its role in dictating the molecule's interaction with a binding site. nih.gov

| Property | Observed Trend with Increasing Chain Length |

|---|---|

| Melting Point | Can show complex, non-linear trends |

| Solubility | Generally decreases in polar solvents |

| Crystal Packing | Can lead to more ordered or layered structures |

| Molecular Conformation | Increased number of possible conformers |

Correlation between Electronic Structure and Spectroscopic Signatures

The spectroscopic properties of this compound are a direct reflection of its electronic structure. Techniques such as UV-Visible, NMR, and IR spectroscopy provide valuable information about the molecule's constitution.

UV-Visible Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the conjugated π-system of the nitrophthalimide moiety. The presence of the nitro group, a strong chromophore, and its conjugation with the aromatic ring typically leads to absorptions at longer wavelengths (a bathochromic or red shift) compared to unsubstituted phthalimide. nih.govmsu.edu The spectrum would likely show strong π → π* transitions characteristic of the aromatic system and potentially weaker n → π* transitions associated with the carbonyl and nitro groups. msu.edu

NMR Spectroscopy:

¹H NMR: The proton NMR spectrum would provide information about the different types of protons in the molecule. The aromatic protons on the phthalimide ring would appear as a complex multiplet in the downfield region, with their chemical shifts influenced by the electron-withdrawing effect of the nitro group. The protons of the N-propyl chain would appear more upfield, with characteristic splitting patterns due to spin-spin coupling between adjacent methylene (B1212753) groups.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbons of the imide ring would appear significantly downfield. The aromatic carbons would also be in the downfield region, with their chemical shifts indicating the electronic environment; carbons closer to the nitro group would be more deshielded. The carbons of the propyl chain would resonate at the highest field (most upfield). Spectroscopic data for related phthalimide derivatives show carbonyl carbons in the range of δ 168-172 ppm and aromatic carbons between δ 129-139 ppm. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present. Strong absorption bands for the symmetric and asymmetric stretching of the C=O groups in the imide ring would be prominent. Additionally, characteristic bands for the asymmetric and symmetric stretching of the N-O bonds in the nitro group would be observed. C-H stretching vibrations for the aromatic ring and the alkyl chain would also be present.

| Spectroscopic Technique | Expected Signature | Structural Correlation |

|---|---|---|

| UV-Visible | Absorption maxima at longer wavelengths (>200 nm) | Conjugated π-system of the nitrophthalimide core |

| ¹H NMR | Downfield aromatic signals, upfield alkyl signals with splitting | Protons on the aromatic ring and the N-propyl chain |

| ¹³C NMR | Downfield carbonyl and aromatic carbons, upfield alkyl carbons | Unique carbon environments in the molecule |

| IR | Strong C=O and N-O stretching bands | Imide and nitro functional groups |

Derivation of Quantitative Structure-Property Relationships (QSPRs) for Predicted Chemical Behavior

Quantitative Structure-Property Relationships (QSPR) and their counterpart, Quantitative Structure-Activity Relationships (QSAR), are computational models that aim to predict the properties and biological activities of chemical compounds based on their molecular structure. eijppr.comnih.govnih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally determined property. researchgate.net

For this compound and its derivatives, QSPR models could be developed to predict a wide range of chemical behaviors, such as solubility, melting point, or reactivity. The development of a QSPR model involves several key steps:

Data Set Generation: A series of related phthalimide derivatives with known experimental data for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies).

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to select the most relevant descriptors and build a predictive model. mdpi.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

QSAR studies have been performed on phthalimide derivatives to understand the structural features influencing their biological activities, such as HIV-1 integrase inhibition and analgesic properties. eijppr.comresearchgate.net For instance, a QSAR study on phthalimide-based inhibitors revealed that increased potency could be achieved by increasing lipophilicity and incorporating halogen substituents. researchgate.net Another study on phthalimides with analgesic activity found a correlation between the activity and the hydrophilic component of the total accessible surface area. eijppr.com These studies demonstrate the potential of QSPR/QSAR to guide the design of new phthalimide derivatives with desired properties.

| Descriptor Class | Example Descriptors | Predicted Property/Activity |

|---|---|---|

| Constitutional | Molecular Weight, Number of Rotatable Bonds | Toxicity, Bioactivity |

| Topological | Connectivity Indices | Various physicochemical properties |

| Geometric | Molecular Surface Area, Molecular Volume | Solubility, Analgesic Activity |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Electrophilicity Index | Reactivity, Toxicity |

Advanced Applications of 4 Nitro N Propylphthalimide in Chemical Synthesis and Materials Science Focus on Chemical Role

Role as an Intermediate in the Synthesis of Functional Polymers

4-nitro-N-propylphthalimide serves as a crucial monomer and intermediate in the synthesis of advanced functional polymers. Its chemical structure, featuring a reactive nitro group and a stable phthalimide (B116566) core, allows for its incorporation into polymer backbones and subsequent modification to create materials with tailored properties.

This compound is a key building block in the synthesis of polyetherimides (PEIs), a class of high-performance thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. rsc.org The core chemical reaction involves the nucleophilic aromatic substitution of the nitro group. In this process, the electron-withdrawing nature of the phthalimide's carbonyl groups activates the aromatic ring, making the nitro group susceptible to displacement by a nucleophile.

The synthesis of PEIs from nitrophthalimide precursors typically proceeds via a nitro-displacement polymerization reaction with bisphenolate salts, such as the dialkali metal salt of bisphenol-A. nih.govguidechem.com The bisphenolate anion acts as the nucleophile, attacking the carbon atom to which the nitro group is attached on the this compound monomer. This reaction forms an ether linkage, connecting the aromatic units and building the polyetherimide backbone. guidechem.com The resulting polymers possess a molecular structure containing both robust imide rings, which impart thermal stability, and flexible ether groups, which enhance processability. rsc.org This synthetic route allows for the creation of high molecular weight polyetherimides with desirable properties for demanding applications in electronics, automotive, and aerospace industries. nih.govguidechem.com

Table 1: Key Reactions in Polyetherimide (PEI) Synthesis

| Reaction Type | Monomers | Key Functional Group Transformation | Resulting Linkage | Polymer Class |

| Nitro-Displacement Polymerization | This compound, Bisphenolate Salt (e.g., Bisphenol-A salt) | Nucleophilic substitution of the nitro group (-NO₂) | Ether linkage (-O-) | Polyetherimide (PEI) |

The nitro group on this compound is a versatile chemical handle that can be transformed to create reactive sites for the development of complex polymeric scaffolds. nih.gov A primary pathway involves the chemical reduction of the nitro group (-NO₂) to a primary amine group (-NH₂). nih.gov This transformation is a fundamental step that converts the relatively inert nitro-substituted monomer into a highly reactive amino-functionalized building block.

This resulting amino-N-propylphthalimide can then be used in several ways to construct polymeric scaffolds:

Polycondensation: The newly formed amine groups can participate in polycondensation reactions with monomers containing complementary functional groups, such as dianhydrides or diacyl chlorides, to form polyimides or polyamides. nih.gov

Cross-linking: If incorporated into a polymer chain, the amine functionality can serve as a site for cross-linking, creating a three-dimensional network structure characteristic of a scaffold. This network is essential for applications in tissue engineering, where it must provide mechanical support and a suitable microenvironment for cell growth and proliferation. semanticscholar.org

Grafting: The amine group can act as an initiation point for grafting other polymer chains onto a main polymer backbone, allowing for precise control over the scaffold's surface chemistry and biological interactions. researchgate.net

The ability to convert the nitro group into a reactive amine provides a powerful tool for polymer chemists to design and synthesize advanced polymeric scaffolds with controlled architecture, biodegradability, and functionality. semanticscholar.orgorgsyn.org

Integration into Supramolecular Systems for Molecular Recognition

The unique electronic and structural features of the this compound moiety make it an attractive component for building larger, organized structures known as supramolecular systems. These systems are designed for molecular recognition, where a host molecule selectively binds to a specific guest molecule.

Macrocyclic receptors, such as calixarenes, are molecules with pre-organized, three-dimensional cavities that are ideal for binding smaller guest molecules. nih.gov The this compound unit can be chemically attached to these macrocycles to enhance their recognition capabilities. A common synthetic strategy involves reacting a calixarene (B151959) with a phthalimide derivative containing a suitable linker, such as N-(3-bromopropyl)phthalimide. mdpi.com This reaction, which is a direct analogue for this compound, results in the phthalimide unit being covalently bonded to the lower or upper rim of the calixarene, effectively creating a more complex and functionalized host molecule. mdpi.comnih.gov

By incorporating the nitrophthalimide group, the properties of the calixarene's binding cavity can be precisely tuned. The electron-deficient aromatic ring of the nitrophthalimide and the hydrogen bond accepting capabilities of its nitro and carbonyl groups add new potential interaction sites for guest molecules. figshare.com This functionalization allows for the design of receptors with enhanced selectivity and affinity for specific guests, which is critical for applications in chemical sensing and separation. nih.govresearchgate.net

Table 2: Representative Functionalization of Macrocyclic Receptors

| Macrocycle | Functionalizing Agent (Analogue) | Resulting Structure | Purpose of Functionalization |

| Calix frontiersin.orgarene | N-(3-bromopropyl)phthalimide | Bis(phthalimidopropoxy)calix frontiersin.orgarene mdpi.com | Introduce recognition sites, modify cavity properties |

| Calix frontiersin.orgarene | 1,8-Naphthalimide derivatives | Naphthalimide-functionalized calix frontiersin.orgarene nih.govresearchgate.net | Create fluorescent host for optical sensing |

The ability of a functionalized macrocycle to recognize and bind a guest molecule is governed by a combination of non-covalent interactions. When this compound is part of a supramolecular host, it participates in key binding mechanisms.

π-π Stacking: The aromatic ring of the nitrophthalimide moiety is electron-deficient due to the strong electron-withdrawing effects of the nitro and carbonyl groups. This allows it to engage in favorable π-π stacking interactions with electron-rich aromatic guest molecules. nih.govnih.gov This type of interaction is crucial for the stability of the host-guest complex and plays a significant role in molecular recognition phenomena. nih.govsoton.ac.uk Studies on calixarenes functionalized with similar imide groups have shown that face-to-face π-π interactions can stabilize the conformation of the host and contribute to guest binding. nih.gov

Hydrogen Bonding: The oxygen atoms of both the nitro group and the two carbonyl groups in the phthalimide structure are potent hydrogen bond acceptors. nih.gov They can form directional hydrogen bonds with guest molecules that possess hydrogen bond donor groups (e.g., -OH, -NH). nih.govresearchgate.net Computational and experimental studies on related systems, such as nitrophenol binding to calixarenes, confirm that hydrogen bonding is a primary driving force for complexation. researchgate.net The specific geometry and strength of these hydrogen bonds are critical determinants of the host's selectivity for a particular guest. rsc.org

Building Block in Complex Organic Synthesis for Novel Molecular Architectures

Beyond its use in polymers, this compound is a versatile building block in multi-step organic synthesis for the creation of novel and complex molecular architectures, particularly those with pharmaceutical or material science applications. nih.gov The phthalimide core provides a rigid scaffold, while the nitro group serves as a key functional handle for extensive chemical elaboration. ucl.ac.ukbiomedgrid.com

One of the most important transformations is the reduction of the nitro group to an amine, yielding 4-amino-N-propylphthalimide. This amino derivative is a valuable intermediate itself. For instance, 5-aminophthalimide (an analogue) is used as a crucial component in the synthesis of azo dyes. guidechem.com Furthermore, the transformation of the nitro group can lead to other functionalities, as seen in the preparation of 5-cyanophthalide (B15270) from 4-nitrophthalimide (B147348), which is a precursor for the synthesis of the antidepressant drug Citalopram. guidechem.com

The phthalimide scaffold is frequently used in medicinal chemistry to develop new therapeutic agents. ucl.ac.ukbiomedgrid.com By starting with a molecule like this compound, chemists can perform a series of reactions—modifying the nitro group, adding substituents to the aromatic ring, or altering the N-propyl chain—to build libraries of new compounds. These novel derivatives are then screened for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govrsc.orgmdpi.com The systematic modification of the initial building block allows for the exploration of structure-activity relationships, guiding the design of more potent and selective molecules. lumenlearning.com

Ligand Design for Coordination Chemistry (e.g., metal chelating effects and related chemical interactions)

The molecular architecture of this compound provides several potential coordination sites, making it an intriguing, albeit not extensively studied, candidate for ligand design in coordination chemistry. The potential for this compound to engage in metal chelation and other chemical interactions stems from the collective and individual electronic properties of its constituent functional groups: the phthalimide core, the aromatic nitro group, and the N-propyl substituent. While direct research on the coordination chemistry of this compound is limited, its potential can be inferred from the known behavior of related phthalimide and nitro-aromatic compounds.

The primary interaction with metal ions would likely involve the carbonyl oxygen atoms of the phthalimide group. These oxygen atoms possess lone pairs of electrons that can be donated to a suitable metal center, acting as a monodentate or bidentate chelating agent. The chelation, involving both carbonyl oxygens, would form a stable five-membered ring with the metal ion, a common and favored arrangement in coordination chemistry.

The nitro group (NO₂) attached to the aromatic ring significantly influences the electronic properties of the entire molecule. As a strong electron-withdrawing group, it reduces the electron density on the phthalimide ring and, consequently, on the carbonyl oxygen atoms. This electronic effect can modulate the donor capacity of the oxygen atoms, thereby influencing the stability and properties of the resulting metal complexes. Furthermore, the oxygen atoms of the nitro group itself could potentially act as coordination sites, leading to different binding modes or the formation of polynuclear complexes, although this is generally less common for nitro groups on aromatic rings compared to the carbonyl groups.

The N-propyl group, while not directly involved in chelation, plays a crucial role in determining the steric and solubility characteristics of the ligand and its metal complexes. The size and conformation of the propyl group can influence the geometry of the coordination sphere around the metal ion, potentially enforcing a specific stereochemistry. Moreover, by altering the alkyl chain length (e.g., from methyl to propyl), the solubility of both the free ligand and its metal complexes in various organic solvents can be fine-tuned, which is a critical aspect in the synthesis and application of coordination compounds.

Emerging Research Directions and Future Perspectives

Development of Asymmetric Synthesis and Chiral Derivatives

The introduction of chirality into molecular structures is a cornerstone of modern medicinal chemistry and materials science, as enantiomers can exhibit profoundly different biological activities and physical properties. For 4-nitro-N-propylphthalimide, the development of asymmetric synthetic routes represents a significant and promising research frontier. While direct asymmetric synthesis of this specific compound is not yet widely reported, future research can draw upon established strategies for related functionalized phthalimides and nitroaromatic compounds.

Future efforts are anticipated to focus on several key strategies:

Catalytic Asymmetric Synthesis: The use of chiral catalysts, including transition metals and organocatalysts, is a powerful approach for constructing stereocenters with high enantioselectivity. Methodologies such as asymmetric hydrogenation, alkylation, or cycloaddition reactions could be adapted to introduce chirality either on the propyl side chain or through functionalization of the phthalimide (B116566) core.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as chiral amino alcohols to build the N-propyl group, offers a straightforward route to enantiomerically pure derivatives.

Enantioselective Functionalization: Developing methods for the enantioselective reaction at positions on the aromatic ring or the propyl chain of the pre-formed molecule would provide access to a diverse range of chiral derivatives.

The successful synthesis of chiral this compound analogues would enable detailed investigation into their stereospecific interactions with biological targets and their potential applications in chiral recognition and asymmetric catalysis.

Exploration of Photochemical Reactivity and Photoinduced Transformations